![molecular formula C10H17F3N2 B13070002 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and material science. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate diazaspiro compounds with trifluoroethylating agents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding reduced forms of the compound.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane exerts its effects is primarily through the inhibition of kinase activity of receptor-interacting protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in various inflammatory diseases . The compound interacts with molecular targets and pathways involved in necroptosis, leading to its anti-necroptotic effects.
Comparison with Similar Compounds
- 1-(2,2,2-Trifluoroethyl)-1,7-diazaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one derivatives
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of the trifluoroethyl group
Properties
Molecular Formula |
C10H17F3N2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)8-15-7-1-2-9(15)3-5-14-6-4-9/h14H,1-8H2 |
InChI Key |
KERKDMHKYVYTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)


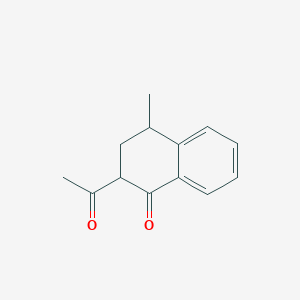
![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)
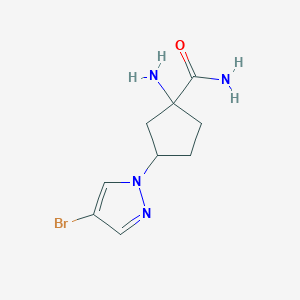
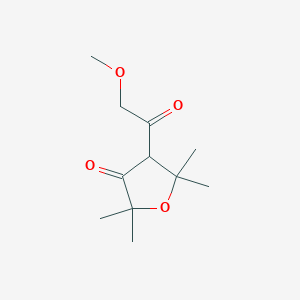
![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
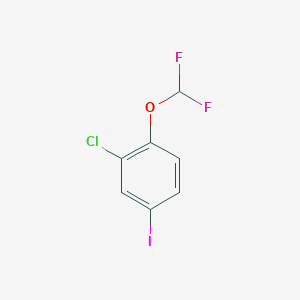
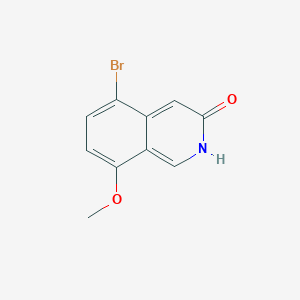
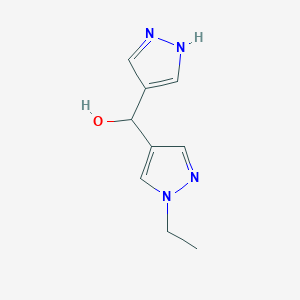

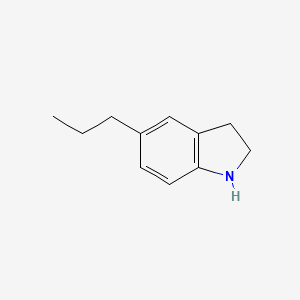
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
